4-(4-Methylpiperazine-1-carbonyl)thiomorpholine
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Overview
Description
4-(4-Methylpiperazine-1-carbonyl)thiomorpholine is a chemical compound with the molecular formula C10H19N3OS It is a derivative of piperazine and thiomorpholine, featuring a carbonyl group attached to the piperazine ring
Mechanism of Action
Target of Action
The primary targets of 4-(4-Methylpiperazine-1-carbonyl)thiomorpholine are Candidapepsin-2 in yeast and Cathepsin L2 in humans . These enzymes play crucial roles in protein degradation and turnover, and modulating their activity can have significant effects on cellular function.
Mode of Action
It is believed to interact with its targets, potentially inhibiting their activity . This interaction could lead to changes in protein degradation pathways, affecting cellular function and homeostasis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could impact how the compound interacts with its targets and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazine-1-carbonyl)thiomorpholine typically involves the reaction of 4-methylpiperazine with thiomorpholine-1-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazine-1-carbonyl)thiomorpholine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base like triethylamine to facilitate the substitution process.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
4-(4-Methylpiperazine-1-carbonyl)thiomorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpiperazine-1-carbonyl chloride
- Thiomorpholine-1-carbonyl chloride
- 4-Morpholinecarbonyl chloride
- 1-Piperidinecarbonyl chloride
Uniqueness
4-(4-Methylpiperazine-1-carbonyl)thiomorpholine is unique due to its combined structural features of piperazine and thiomorpholine, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3OS/c1-11-2-4-12(5-3-11)10(14)13-6-8-15-9-7-13/h2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPKHEGWMCSGKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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